4-Hydroxy-N-isopropyl-N-methyltryptamine-d4
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Overview
Description
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 is a synthetic compound belonging to the tryptamine class It is a deuterated analogue of 4-Hydroxy-N-isopropyl-N-methyltryptamine, where four hydrogen atoms are replaced by deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 typically involves multiple steps starting from tryptamine. One common method includes the following steps:
Starting Material: The synthesis begins with 4-benzyloxyindole.
Formation of Glyoxylamide: 4-benzyloxyindole is treated with oxalyl chloride and isopropylamine to produce N-isopropyl-4-benzyloxy-3-indoleglyoxylamide.
Reduction: The glyoxylamide is then reduced to generate 4-benzyloxy-N-isopropyltryptamine.
Hydrogenation: Finally, the benzyl group is removed via hydrogenation to yield 4-Hydroxy-N-isopropyl-N-methyltryptamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl2) for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and receptor interactions.
Medicine: Research in medicine explores its potential therapeutic effects and pharmacological properties.
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT1A receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to various physiological and psychological effects. The exact molecular pathways and targets involved are still under investigation .
Comparison with Similar Compounds
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 is similar to other tryptamines such as:
Psilocin: The primary psychoactive compound in magic mushrooms.
4-Hydroxy-N,N-dimethyltryptamine: Another hydroxylated tryptamine with similar pharmacological properties.
4-Hydroxy-N-methyl-N-isopropyltryptamine: The non-deuterated analogue of the compound .
The uniqueness of this compound lies in its deuterium substitution, which can provide insights into metabolic stability and reaction kinetics compared to its non-deuterated counterpart .
Properties
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3/i7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGHZCQFXXWFQ-OSEHSPPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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